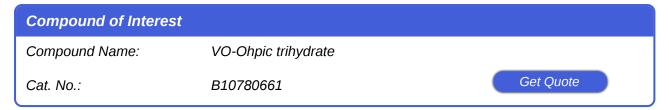


VO-Ohpic Trihydrate: Solubility, Application Notes, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of **VO-Ohpic trihydrate**, a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). Additionally, it includes comprehensive application notes and experimental protocols to guide researchers in its effective use for in vitro and in vivo studies.

Solubility Data

VO-Ohpic trihydrate exhibits high solubility in Dimethyl Sulfoxide (DMSO) but is practically insoluble in water. For optimal results, it is highly recommended to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the compound's solubility[1][2].

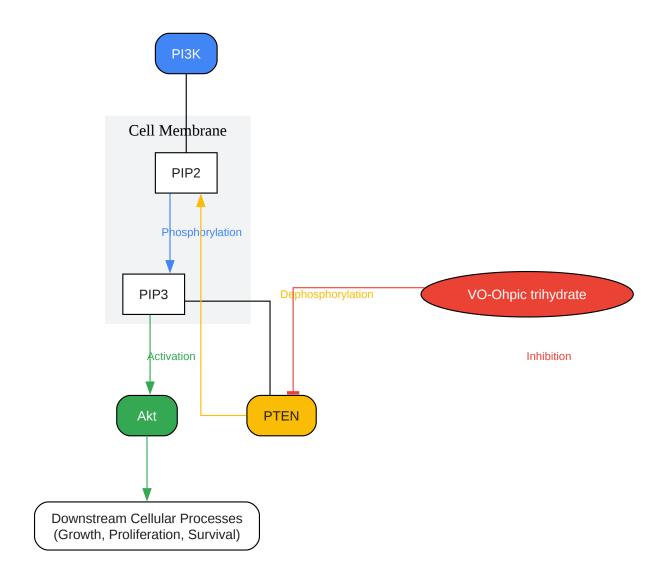


Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	≥ 83 mg/mL	199.9 mM	Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility[1][2][3][4]. Some sources report solubility at 72 mg/mL (173.41 mM)[1], ≥ 50 mg/mL (120.42 mM) [2][5], and 25 mM. Sonication may be used to aid dissolution[6].
Water	< 0.1 mg/mL	Insoluble	VO-Ohpic trihydrate is considered insoluble in water[1][2][3][4][5].
Ethanol	Insoluble	Insoluble	_
PBS (pH 7.2)	1 mg/ml	[7]	_

Mechanism of Action: PTEN Inhibition

VO-Ohpic trihydrate is a potent, selective, and reversible inhibitor of PTEN, with an IC50 value in the nanomolar range (35-46 nM)[1][2][5][8]. PTEN is a dual-specificity phosphatase that acts as a critical negative regulator of the PI3K/Akt signaling pathway. By inhibiting PTEN's lipid phosphatase activity, **VO-Ohpic trihydrate** leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, promotes the phosphorylation and activation of downstream effectors, most notably Akt. The activation of Akt influences a multitude of cellular processes, including cell growth, proliferation, survival, and glucose metabolism[1][7][8].





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Figure 1: Simplified signaling pathway of PTEN inhibition by VO-Ohpic trihydrate.

Experimental Protocols Preparation of Stock Solutions (In Vitro)

This protocol describes the preparation of a concentrated stock solution of **VO-Ohpic trihydrate** in DMSO for use in cell culture and other in vitro assays.

Materials:



- VO-Ohpic trihydrate powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Equilibrate the VO-Ohpic trihydrate powder to room temperature before opening the vial to prevent moisture condensation.
- Weigh the desired amount of **VO-Ohpic trihydrate** powder and transfer it to a sterile tube.
- Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 25 mM, or higher, not exceeding 83 mg/mL).
- Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
- If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution[6]. The solution should be clear and free of particulates.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months[2][5].

Preparation of Working Solutions for In Vivo Administration

Due to its poor aqueous solubility, **VO-Ohpic trihydrate** requires a co-solvent system for in vivo administration. The following protocol provides a common formulation for intraperitoneal (i.p.) injection.

Materials:



- VO-Ohpic trihydrate DMSO stock solution (e.g., 25 mg/mL)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Procedure:

- This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[2][5][9].
- To prepare 1 mL of the final working solution, start by adding 400 μL of PEG300 to a sterile tube.
- Add 100 μL of the VO-Ohpic trihydrate DMSO stock solution to the PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 to the mixture and mix until a homogenous solution is formed.
- Finally, add 450 μL of sterile saline to bring the total volume to 1 mL. Mix well.
- The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution[2].
- It is recommended to prepare this working solution fresh on the day of use[2].



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Figure 2: Workflow for preparing VO-Ohpic trihydrate for in vivo use.



Applications in Research

VO-Ohpic trihydrate is a valuable tool for investigating the roles of the PTEN/Akt signaling pathway in various biological and pathological processes.

- Cancer Research: Studies have shown that VO-Ohpic can inhibit cell viability and
 proliferation in cancer cell lines with low PTEN expression, such as hepatocellular
 carcinoma[1][10]. It has also been shown to inhibit tumor growth in xenograft mouse
 models[1][3].
- Metabolic Studies: By activating the Akt pathway, VO-Ohpic enhances glucose uptake in adipocytes, making it a useful compound for studying insulin signaling and metabolic disorders[1][3].
- Cardiovascular Research: VO-Ohpic has demonstrated protective effects in models of cardiac ischemia-reperfusion injury by reducing myocardial infarct size[2][11]. It has been shown to improve heart function in doxorubicin-induced cardiomyopathy[11].
- Wound Healing: The compound has been observed to accelerate wound healing in fibroblasts[1][6].
- Neurobiology: As the PTEN/Akt pathway is crucial for neuronal survival and plasticity, VO-Ohpic can be used to explore its role in neurological disorders.

Note: The provided protocols and application notes are intended as a guide. Researchers should optimize concentrations, incubation times, and administration routes based on their specific experimental models and objectives.

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